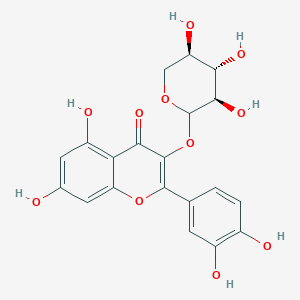

Reynoutrin

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

549-32-6 |

|---|---|

Fórmula molecular |

C20H18O11 |

Peso molecular |

434.3 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1 |

Clave InChI |

PZZRDJXEMZMZFD-DUYPVGENSA-N |

SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Sinónimos |

quercetin-3-beta-D-xyloside quercetin-3-O-beta-D-xylopyranoside reynoutrin |

Origen del producto |

United States |

Descripción

Reynoutrin as a Flavonoid Glycoside: Quercetin-3-O-β-D-xylopyranoside

This compound is classified as a flavonoid glycoside, a type of secondary metabolite found in plants. Its structure consists of an aglycone, quercetin (B1663063), attached to a sugar moiety, specifically β-D-xylopyranose, at the C-3 position through a glycosidic linkage. nih.govebi.ac.uk This structural characteristic is key to its classification as quercetin-3-O-β-D-xylopyranoside.

The molecular formula of this compound is C₂₀H₁₈O₁₁ and its molecular weight is approximately 434.35 g/mol . nih.govglpbio.com It is described as a yellow powder and is soluble in solvents like DMSO, pyridine, methanol, and ethanol. chemfaces.com

This compound has been identified in various plant sources, including N. candida, Psidium guajava, Mimosa diplotricha, Eucryphia glutinosa, Cinnamomum philippinense, Prunus salicina, Prunus domestica, Saururus chinensis, and Psidium cattleianum. nih.govglpbio.comchemfaces.comcaymanchem.comnih.govfishersci.nomedchemexpress.comnih.govchemsrc.com

Significance of Natural Product Research in Drug Discovery

Natural products have historically played a crucial role in the discovery and development of new drugs, and their significance continues in modern drug discovery efforts. scirp.orgmdpi.comresearchgate.netfrontiersin.org These compounds exhibit remarkable structural and chemical diversity, with a significant proportion of chemical scaffolds found in natural products being absent in synthetic compound libraries. scirp.org This diversity provides a rich source of lead compounds for various therapeutic areas, including infectious diseases, cancer, and inflammatory conditions. scirp.orgfrontiersin.orgga-online.org

The value of natural products in treating and preventing human diseases is assessed based on criteria such as the rate of introduction of new chemical entities with wide structural diversity, the number of diseases treated or prevented, and their frequency of use. scirp.org Recent advancements in analytical techniques, genome mining, and microbial culturing systems are revitalizing natural product research and helping to overcome traditional challenges in screening, isolation, characterization, and optimization. researchgate.netga-online.org Integrating traditional knowledge with modern scientific methods is also considered essential for maximizing the potential of natural products in drug discovery. researchgate.net

Current Status of this compound Research in Academic Literature

Research on this compound is ongoing, with studies exploring its various biological activities. Academic literature highlights its potential in several areas, primarily focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects in specific disease models.

This compound has demonstrated potent antioxidant and radical-scavenging activities in various in vitro assays. glpbio.comchemfaces.commedchemexpress.comchemsrc.combiocat.com For instance, it has shown potent antioxidant activity against fluorescein (B123965) oxidation. glpbio.commedchemexpress.comchemsrc.com

Studies have also investigated this compound's effects in disease models. Research in a rat model of ischemic heart failure (IHF) showed that this compound significantly improved cardiac function, reduced inflammatory factors like TNF-α and IL-6, decreased oxidative stress markers such as malondialdehyde (MDA), inhibited cardiomyocyte apoptosis, and attenuated myocardial fibrosis. caymanchem.comnih.govresearchgate.netfrontiersin.orgmdpi.com The mechanism of action in this model appears to involve the up-regulation of S100 calcium-binding protein A1 (S100A1) expression, which in turn inhibits the expression of matrix metallopeptidases (MMP2 and MMP9) and the transcriptional activity of nuclear factor kappa-B (NF-κB). nih.govresearchgate.netfrontiersin.org

Furthermore, preliminary research has explored the effects of this compound on breast cancer cells, investigating its cytotoxic, antiproliferative, and migration effects in vitro. researchgate.netresearchgate.net

While these findings are promising, the academic literature indicates that there are limited studies on this compound compared to other well-known flavonoid glycosides. nih.gov Further detailed studies are needed to fully elucidate its mechanisms of action and explore its potential clinical applications. nih.govmdpi.comresearchgate.net

Summary of Selected Research Findings:

| Study Type | Model/Assay | Key Findings | Source(s) |

| In vitro Assay | Fluorescein oxidation | Potent antioxidant activity (pEC50 of 5.37). | glpbio.commedchemexpress.comchemsrc.com |

| In vitro Assay | ALP, DPPH(·), ABTS(·-), ORAC | Strong antioxidant and radical-scavenging activities. | chemfaces.comchemsrc.com |

| In vivo Study | Rat model of Ischemic Heart Failure | Improved cardiac function, reduced TNF-α and IL-6, decreased MDA, inhibited apoptosis, attenuated fibrosis, up-regulated S100A1. | caymanchem.comnih.govresearchgate.netfrontiersin.orgmdpi.com |

| In vitro Study | AR42J rat pancreatic acinar cells | Reduced LPS- and cerulein-induced ROS production and GRP78 levels. | caymanchem.com |

| In vitro Study | Breast cancer cell lines | Explored cytotoxic, antiproliferative, and migration effects (preliminary findings). | researchgate.netresearchgate.net |

| In vivo Study | Isolated rat brain | Reduced malondialdehyde (MDA) levels. | caymanchem.com |

Natural Occurrence and Phytochemical Context of Reynoutrin

Botanical Sources and Distribution of Reynoutrin

This compound has been identified in several plant genera, highlighting its distribution in the plant kingdom.

Occurrence in Psidium Species (e.g., Psidium cattleianum, Psidium guajava)

This compound is a flavonoid found in Psidium cattleianum, commonly known as strawberry guava medchemexpress.comabmole.comxcessbio.comglpbio.com. It has been isolated and identified from the leaves of P. cattleianum grown in French Polynesia medchemexpress.comnih.gov. This compound, along with other flavonoids, contributes to the antioxidant and radical-scavenging activities observed in extracts from this plant medchemexpress.comabmole.comxcessbio.comglpbio.comresearchgate.net.

This compound has also been detected in Psidium guajava L., the common guava. It has been identified in the leaves of P. guajava researchgate.netnih.govwjpsonline.comnih.gov. Studies utilizing techniques like HPLC-DAD-QTOF-MS have identified this compound within the flavonoid fraction of dried guava leaves nih.gov. It is considered one of the compounds contributing to the antioxidant activity of P. guajava leaf extracts researchgate.netwjpsonline.com.

Detection in Reynoutria Species (e.g., Reynoutria japonica)

This compound is present in species belonging to the Reynoutria genus, also known as knotweed, which is part of the Polygonaceae family frontiersin.orgmmsl.czwikipedia.orgresearchgate.net. Reynoutria japonica, also known as Japanese knotweed, is a known source of this compound frontiersin.orgmmsl.czresearchgate.netaltunmarket.comresearchgate.netmdpi.comnih.gov. This perennial herb, native to East Asia, contains this compound in its leaves and roots frontiersin.orgmmsl.czresearchgate.netsemanticscholar.org.

Phytochemical Profiling of this compound-Containing Extracts

This compound is often found as part of a complex mixture of phytochemicals in plant extracts. Its identification and quantification require specific analytical techniques.

Identification within Complex Botanical Extracts

The identification of this compound in botanical extracts is typically achieved through chromatographic and spectroscopic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like Diode Array Detector (DAD) and mass spectrometry (MS), including HR-ESI-MS, are commonly used to isolate and elucidate the structure of this compound within complex plant matrices nih.govnih.gov. Comparison with known standards and analysis of spectral data, such as 1D and 2D NMR, are crucial for confirming its identity nih.gov. This compound is identified as quercetin-3-O-beta-D-xylopyranoside based on these analyses wjpsonline.com.

Quantitative Assessment of this compound Abundance in Plant Tissues

Quantitative analysis of this compound in plant tissues involves various analytical techniques, primarily chromatography-based methods. HPLC-DAD and LC-MS/MS are utilized to determine the concentration of this compound in different plant parts and extracts abmole.com.

Research has provided quantitative data on this compound abundance in specific plants. For instance, studies on apples have quantified this compound levels in both the flesh and peel of different cultivars. In 'Galaval' apple flesh samples, this compound levels up to 89 ± 10 μg/g have been reported, while in peel samples, levels up to 462 ± 20 μg/g were found, depending on the rootstock mdpi.com. Another study on apples detected this compound in samples stored under controlled atmospheric conditions, with amounts varying between cultivars, for example, a low of 0.8 ± 0.1 µg/g in 'Alva' cultivar samples before storage mdpi.com.

In Cyclocarya paliurus leaves, quantitative analysis using techniques like UPLC-ESI-QTOF-MS has shown varying relative contents of quercetin-3-O-xyloside (this compound) across different months, indicating seasonal dynamics in its accumulation mdpi.comnih.govresearchgate.net.

These quantitative assessments are essential for understanding the distribution and potential biological significance of this compound in different plant sources.

Co-occurring Flavonoids and Related Secondary Metabolites

This compound is often found alongside other phenolic compounds, particularly other flavonoids, within its plant sources.

Relationship with Quercetin (B1663063) and other Quercetin Glycosides (e.g., Rutin (B1680289), Isoquercitrin (B50326), Hyperoside)

This compound is structurally related to quercetin, being a quercetin O-glycoside with a xylose unit at the C-3 position nih.gov. Quercetin is a widely distributed flavonol and serves as the aglycone for numerous glycosides, including rutin, isoquercitrin, and hyperoside (B192233) nih.govnih.gov.

Several studies highlight the co-occurrence of this compound with other quercetin glycosides and quercetin itself in various plants:

In Psidium cattleianum leaves, this compound was isolated along with other flavonoids abmole.comchemfaces.com.

Analysis of apple cultivars has consistently shown the presence of this compound alongside other quercetin glycosides such as hyperoside, isoquercitrin, rutin, avicularin (B192226), and quercitrin (B1678633) mdpi.comnih.govmdpi.comnih.govjournalijbcrr.com. In one study on apple peel, the concentrations of quercetin glycosides generally followed the order: hyperoside > quercitrin > avicularin > this compound > isoquercitrin > rutin, although the order of avicularin and quercitrin could vary by cultivar mdpi.com.

In the leaves of Eranthis longistipitata, this compound was identified among a diverse group of flavonoids, including quercetin, kaempferol (B1673270), hyperoside, rutin, and isoquercitrin windows.net.

A study on Spiraea hypericifolia extract identified this compound along with a range of other flavonols, including quercetin, hyperoside, isoquercitrin, avicularin, and rutin nih.gov.

Research on Allium sativum (garlic) leaf extract also reported the presence of this compound alongside isoquercitrin, astragalin (B1665802) (kaempferol-3-O-beta-D-glucopyranoside), and isorhamnetin (B1672294) 3-O-beta-D-glucopyranoside mdpi.com.

The presence of these compounds together suggests common biosynthetic pathways within the plant or localization in the same plant tissues.

Association with Other Phenolic Compounds and Classes

Beyond quercetin and its direct glycosides, this compound is found in association with other classes of phenolic compounds in various plant sources.

In Callistemon viridiflorus fruits, this compound was isolated along with other phenolic compounds including gallic acid, ellagic acid, methoxy (B1213986) ellagic acid, and quercetin researchgate.net.

Studies on apple samples have identified this compound in the presence of flavan-3-ols (such as catechin (B1668976) and epicatechin, and procyanidins), dihydrochalcones (like phloridzin), and phenolic acids (such as chlorogenic acid) nih.govmdpi.comnih.gov.

In Eranthis longistipitata leaves, in addition to flavonols, flavans (cianidanol and auriculoside), hydroxyflavanones (6-methoxytaxifolin and aromadendrin), a C-glycoside flavone (B191248) (carlinoside), and dihydrochalcones (aspalathin, phloridzin, and phloretin) were found alongside this compound windows.net.

Analysis of Spiraea hypericifolia extract also identified catechins, isoflavones (genistin and genistein), a flavone (luteolin-4'-O-beta-D-glucopyranoside), and an anthocyanidin (pelargonidin) in addition to the flavonols including this compound nih.gov.

Gallic acid and quercetin are noted as major phenolic compounds in many mangrove plants bohrium.com. While not explicitly stating co-occurrence with this compound in this specific context, it highlights the broader phytochemical environment where quercetin derivatives might be found.

Advanced Isolation and Purification Methodologies for Reynoutrin

Chromatographic Separation Techniques

Chromatography plays a crucial role in obtaining reynoutrin in a purified form, essential for subsequent structural elucidation and biological activity studies.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for both the analysis and purification of this compound. It is frequently employed to determine the purity of isolated compounds. mdpi.comnih.govresearchgate.net For instance, HPLC analysis using a C18 column with a mobile phase of water and acetonitrile (B52724) has been used to assess the purity of this compound obtained from Psidium guajava leaves. mdpi.comnih.govresearchgate.net In some isolation schemes, semi-preparative HPLC is used as a step after initial separation techniques like HSCCC to further purify this compound and other compounds. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

High-Speed Counter-Current Chromatography (HSCCC) is an effective preparative technique for isolating this compound from crude plant extracts. mdpi.comnih.govresearchgate.netiiim.res.in This liquid-liquid chromatography method eliminates the irreversible adsorption of the sample onto a solid support, which is an advantage over traditional column chromatography. nih.govresearchgate.net

A specific HSCCC method for the preparative isolation of this compound from Psidium guajava leaves utilized a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water. mdpi.comnih.govresearchgate.net An optimized ratio of 0.7:4:0.8:4 (v/v/v/v) was reported for the separation. mdpi.comnih.govresearchgate.netnih.gov In this system, the upper phase served as the stationary phase, and the lower phase was the mobile phase. mdpi.comnih.gov Using this method, 65.2 mg of this compound with a purity exceeding 95% was successfully separated from a crude sample. mdpi.comnih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is utilized for the analysis of this compound, often coupled with sensitive detectors like Diode Array Detectors (DAD) and Mass Spectrometry (MS). nih.govcuni.cz UHPLC offers improved separation efficiency and speed compared to conventional HPLC. nih.govcuni.cz A UHPLC-DAD method has been developed for the separation of various phenolic substances, including this compound, using a C18 column and a mobile phase of acidified water and acetonitrile. cuni.cz UHPLC-DAD-ESI-HRMS/MS has also been employed for the identification of flavonoid-3-O-glycosides, including this compound, in plant extracts. nih.gov

Spectroscopic Characterization in Isolation Studies

Spectroscopic methods are indispensable for the identification and structural confirmation of this compound after its isolation.

Mass Spectrometry (MS and its Variants: ESI-MS, LC-MS/MS, HR-ESI-MS, QTOF-MS/MS) for Structure Elucidation

Mass Spectrometry (MS) and its various hyphenated techniques are crucial for determining the molecular weight and obtaining fragmentation patterns that aid in the structural elucidation of this compound. nih.govresearchgate.netcurrenta.de Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in conjunction with chromatographic methods like HPLC and UHPLC for the analysis of this compound. mdpi.comnih.govresearchgate.netresearchgate.net ESI is considered a soft ionization method, typically yielding protonated or deprotonated molecules, which helps in determining the molecular weight. core.ac.ukub.edu

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is widely applied for the identification and quantification of this compound in complex samples. dntb.gov.uanih.govphcog.commdpi.com This technique allows for the selection of specific ions and their fragmentation, providing detailed structural information. currenta.deub.edu High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) provide accurate mass measurements and fragmentation data, which are vital for confirming the elemental composition and elucidating the structure of this compound and other compounds. nih.govcurrenta.dephcog.commaxapress.comresearchgate.net The identification of compounds by LC-ESI-MS/MS and UPLC-ESI-QTOF/MS is often based on the accurate mass of pseudomolecular ions and tandem mass spectrometry data, compared with literature data. phcog.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a definitive technique for confirming the structure of isolated this compound. mdpi.comnih.govresearchgate.netnih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, DEPT, and HMQC, provide detailed information about the connectivity of atoms and the types of carbons and protons present in the molecule. researchgate.net This spectroscopic data, when compared with reported values for this compound, allows for unambiguous structural confirmation. researchgate.net Directly coupled HPLC-NMR-MS systems can also be used to identify and confirm the structure of compounds like this compound in complex mixtures. researchgate.net

Here is a table summarizing some of the chromatographic and spectroscopic techniques used in the study of this compound:

| Technique | Application | Key Information Provided | Relevant Snippets |

| HPLC | Analysis, Purity Determination | Purity of isolated compounds | mdpi.comnih.govresearchgate.net |

| Semi-preparative HPLC | Further Purification | Isolation of purified compounds | mdpi.comresearchgate.net |

| HSCCC | Preparative Isolation | Separation from crude extracts, Isolation of this compound | mdpi.comnih.govresearchgate.netiiim.res.innih.govresearchgate.net |

| UHPLC | Analysis | Separation of phenolic substances | nih.govcuni.cz |

| ESI-MS | Structure Elucidation | Molecular weight, Ionization information | mdpi.comnih.govresearchgate.netresearchgate.netub.edu |

| LC-MS/MS | Identification, Quantification | Fragmentation patterns, Structural information | dntb.gov.uanih.govphcog.commdpi.com |

| HR-ESI-MS / QTOF-MS/MS | Structure Elucidation | Accurate mass, Elemental composition, Fragmentation | nih.govcurrenta.dephcog.commaxapress.comresearchgate.net |

| ¹H NMR, ¹³C NMR, 2D NMR (COSY, DEPT, HMQC) | Structural Confirmation | Connectivity, Type of atoms, Definitive identification | mdpi.comnih.govresearchgate.netnih.govresearchgate.netipb.pt |

Biosynthetic Pathways and Molecular Regulation of Reynoutrin

Reynoutrin Integration into Flavonoid Biosynthesis

This compound is synthesized as part of the broader flavonoid biosynthetic pathway in plants. Flavonoids are a diverse group of secondary metabolites derived from the phenylpropanoid pathway frontiersin.orgmdpi.com.

Upstream Metabolite Precursors (e.g., Phenylpropanoid Pathway)

The biosynthesis of flavonoids, including the precursor for this compound, begins with the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine. Key enzymatic steps in the phenylpropanoid pathway lead to the formation of 4-coumaroyl-CoA, a crucial precursor for flavonoid biosynthesis mdpi.com. Chlorogenic acid, a prevalent phenolic compound in apples, is also synthesized through the phenylpropanoid pathway, controlled by enzymes like shikimate O-hydroxycinnamoyl transferase and quinate O-hydroxycinnamoyl transferase (HCT/HQT) maxapress.com.

Key Enzymatic Steps in Flavonol Glycoside Formation (e.g., CHS, CHI, F3H, DFR, FLS)

The flavonoid biosynthetic pathway proceeds through a series of enzymatic reactions. Chalcone (B49325) synthase (CHS) catalyzes the initial committed step, condensing malonyl-CoA and 4-coumaroyl-CoA to form chalcones nih.gov. Chalcone isomerase (CHI) then isomerizes chalcones into flavanones, such as naringenin (B18129) frontiersin.org. Flavanone 3-hydroxylase (F3H) catalyzes the hydroxylation of flavanones to dihydroflavonols frontiersin.orgresearchgate.net. Dihydroflavonol 4-reductase (DFR) acts on dihydroflavonols, leading to the biosynthesis of anthocyanins frontiersin.orgresearchgate.net. Flavonol synthase (FLS) is a key enzyme in the formation of flavonols, catalyzing the conversion of dihydroflavonols to flavonols like quercetin (B1663063) and kaempferol (B1673270) maxapress.comnih.govresearchgate.netnih.gov. This compound, being a quercetin glycoside (quercetin-3-O-xyloside), is formed from quercetin through the action of UDP-glucose flavonoid-3-O-glucosyl transferase (UFGT) or similar UDP-glycosyltransferases (UGTs) that can transfer a xylose moiety maxapress.comresearchgate.net.

A simplified scheme of the flavonoid biosynthesis pathway highlighting some of these enzymatic steps is illustrated below:

| Enzyme Abbreviation | Enzyme Name | Catalyzed Reaction |

| CHS | Chalcone Synthase | Malonyl-CoA + 4-coumaroyl-CoA → Chalcones |

| CHI | Chalcone Isomerase | Chalcones → Flavanones |

| F3H | Flavanone 3-Hydroxylase | Flavanones → Dihydroflavonols |

| FLS | Flavonol Synthase | Dihydroflavonols → Flavonols (e.g., Quercetin) |

| DFR | Dihydroflavonol 4-Reductase | Dihydroflavonols → Leucoanthocyanidins (precursors for anthocyanins) |

| UGTs (e.g., UFGT) | UDP-Glycosyltransferases | Flavonol aglycones (e.g., Quercetin) + UDP-sugar → Flavonol Glycosides (e.g., this compound) |

Genetic and Transcriptomic Regulation of this compound Accumulation in Plants

The accumulation of this compound in plants is tightly regulated at the genetic and transcriptomic levels, involving the expression of biosynthetic genes and the action of transcription factors.

Identification and Expression of Biosynthetic Genes (e.g., FLS, F3'H)

Studies have identified and investigated the expression of genes encoding the enzymes involved in flavonoid biosynthesis, including those leading to flavonol glycosides like this compound. For instance, genes encoding FLS and F3'H (Flavanone 3'-hydroxylase), which is critical for diversifying flavonoid structures like those found in quercetin, show varying expression levels depending on the plant tissue and environmental conditions maxapress.comnih.govnih.gov. The expression of these genes directly influences the metabolic flux through the pathway and, consequently, the accumulation of specific flavonoids. In Cyclocarya paliurus, key biosynthetic genes such as CHS, CHI, F3H, DFR, and FLS exhibit seasonal variations in expression, correlating with flavonoid levels nih.govfrontiersin.org.

Role of Transcription Factors in Flavonoid Biosynthesis (e.g., MYB, bHLH, WD40)

Transcription factors play a crucial role in regulating the expression of structural genes in the flavonoid biosynthetic pathway frontiersin.orgmdpi.commdpi.com. The R2R3-MYB, basic Helix-Loop-Helix (bHLH), and WD40 repeat (WDR) proteins are three major families of transcription factors that often form a complex known as the MBW complex frontiersin.orgmdpi.commdpi.comresearchgate.netnih.gov. This complex directly regulates the expression of structural genes involved in flavonoid synthesis frontiersin.orgmdpi.comresearchgate.net. MYB transcription factors, in particular, are known to respond to stress signals like temperature, light, and diseases, binding to specific sites on the promoters of key enzyme genes researchgate.net. The interaction between MYB and bHLH proteins is critical for the production of flavonoids nih.gov. WD40 proteins serve as a scaffold for the formation of the MBW complex frontiersin.org. Studies in various plants, including Dracaena cambodiana and Camellia sinensis, have highlighted the involvement of MYB, bHLH, and WD40 transcription factors in regulating flavonoid biosynthesis mdpi.comnih.gov.

Seasonal and Environmental Influences on this compound Biosynthesis

The biosynthesis and accumulation of this compound and other flavonoids in plants are significantly influenced by seasonal variations and environmental factors.

Seasonal changes can lead to considerable variations in the concentration of this compound in plant tissues nih.govfrontiersin.orgresearchgate.netresearchgate.net. For example, in apple samples, the highest concentrations of this compound were detected at the beginning of fruit development, with lower concentrations observed during fruit maturation researchgate.netresearchgate.net. Similarly, in Cyclocarya paliurus leaves, flavonoid content, including this compound, peaked during late summer (August) and declined towards autumn (November), correlating with seasonal changes in the expression of biosynthetic genes and regulatory transcription factors nih.govfrontiersin.org.

Environmental factors such as light, temperature, precipitation, humidity, and abiotic stresses can also impact the accumulation of secondary metabolites like this compound mdpi.commdpi.comactascientific.comcgiar.org. Plants can adapt to different growing conditions by regulating the accumulation of bioactive compounds in response to external cues mdpi.com. Light conditions and temperature, in particular, have been shown to have a distinct role in the composition of phenolic compounds actascientific.com. Drought stress can also affect plant metabolism and potentially lead to higher contents of secondary metabolites as a response mdpi.com. Geographical location and edaphic factors can contribute to variations in phytochemical composition mdpi.comd-nb.info.

The interplay between genetic regulation and environmental stimuli determines the final concentration of this compound in plant tissues, reflecting the plant's adaptive responses to its surroundings.

Dynamics of Flavonoid Content across Developmental Stages

The concentration and content of flavonoids, including this compound, can vary significantly throughout the developmental stages of a plant or its specific organs, such as fruits and leaves. Studies on 'Honeycrisp' apples have shown that the content of this compound, along with caffeic acid and avicularin (B192226), initially increases during fruit development and then remains relatively unchanged until harvest. Conversely, the concentrations of these compounds, on a fresh weight basis, tend to decrease exponentially as the fruit develops. researchgate.netresearchgate.net In other plant species, like Cyclocarya paliurus, the total flavonoid content in leaves has been observed to increase during development, reaching a peak at a certain stage before decreasing. nih.gov For instance, in C. paliurus leaves, flavonoid content peaked in August and declined towards November. frontiersin.org This dynamic pattern suggests a complex interplay of metabolic processes and regulatory mechanisms that govern flavonoid accumulation throughout plant maturation.

Different flavonoid compounds within the same plant can exhibit distinct accumulation patterns during development. In oil palm exocarp, for example, the relative contents of various flavonoid groups, including flavonoids, chalcones, anthocyanins, and flavanols, initially increased before decreasing across developmental stages. nih.gov The accumulation of specific flavonoid derivatives, such as catechin (B1668976) derivatives in C. paliurus leaves, can also be higher in mature leaves compared to younger ones. nih.gov These variations highlight the differential regulation of branches within the flavonoid biosynthetic pathway during plant development.

Impact of Environmental Stimuli on Biosynthesis Pathways

Environmental factors can significantly influence the biosynthesis and accumulation of secondary metabolites in plants, including this compound and other flavonoids. These factors can cause both qualitative and quantitative changes in the composition of these compounds. frontiersin.orgmdpi.com

Light, in terms of photoperiod, intensity, direction, and quality, is a key environmental factor affecting secondary metabolism. actascientific.com Plants adapt to changes in light radiation by altering the release and accumulation of various secondary metabolites, including flavonoids, which possess antioxidant properties. actascientific.com UV-B light, even in small amounts, can induce significant photobiological effects on plants, leading to changes in growth and development. frontiersin.org Stress caused by UV-B can enhance the production of reactive oxygen species (ROS), and flavonoids, particularly flavonols, are effective scavengers of ROS and can absorb UV-B radiation. frontiersin.org Consequently, flavonoid production is strongly induced by light, especially UV-B wavelengths. frontiersin.org

Temperature changes can also affect plant metabolism and secondary metabolite production. peerj.com While some studies suggest that increased temperature can reduce the UV-B-mediated induction of plant phenolics, combined UV-B radiation and increased temperature might lead to higher emission of plant volatiles in some species. actascientific.com Extreme temperature changes have been shown to impact the phenolic and flavonoid contents in plants like tomato seedlings, with cold stress potentially leading to a more desirable phytochemical profile compared to heat stress. peerj.com

Water availability is another crucial environmental factor. Drought stress can profoundly affect plant metabolism by regulating carbon allocation and nutrient circulation. mdpi.com While severe water deficit may reduce plant development and biomass, plants can accumulate higher contents of secondary metabolites, including flavonoids, as a response to drought. mdpi.comresearchgate.net The application of UV-B before or after water stress can modulate the production of UV-B-induced flavonoids. actascientific.com

Other environmental factors such as geographical location, climate, soil type, pH, and even raw material drying temperature can contribute to variations in the concentration and composition of phenolic compounds in plants. mdpi.com Stress perceived in leaves can even trigger responses in fruits, such as increased carotenoids in citrus under high light conditions. uit.no

The molecular regulation of flavonoid biosynthesis in response to environmental stress involves the interplay of key biosynthetic genes and regulatory transcription factors. For example, in Cyclocarya paliurus, the expression of genes like chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, is strongly correlated with flavonoid accumulation and appears to be a major regulatory enzyme responding to favorable environmental conditions. nih.gov Transcription factors such as MYC2, a bHLH transcription factor involved in stress response, have been positively correlated with quercetin glycosides, suggesting their role in enhancing flavonoid biosynthesis as part of plant defense against environmental stress. nih.gov Similarly, WRKY33 has been implicated in upregulating flavonoid biosynthesis under environmental stress conditions. nih.gov Seasonal variations in the expression of key biosynthetic genes (CHS, CHI, F3H, DFR, FLS) and regulatory transcription factors (MYB11, MYB12, MYB111, MYB75, MYB90, bHLH, WD40) are strongly correlated with flavonoid levels, particularly under environmental stress. frontiersin.org This highlights the dynamic adjustment in flavonoid production as an adaptive response to seasonal changes and environmental challenges. frontiersin.org

Plant growth regulators can also play a role in enhancing flavonoid content in fruits under certain conditions. For instance, melatonin (B1676174) has been shown to promote the accumulation of flavonols, anthocyanins, and flavanones, including this compound, in blueberry fruit. researchgate.netfrontiersin.orgresearchgate.net This suggests that hormonal signaling pathways are involved in the regulation of flavonoid biosynthesis in response to both developmental cues and environmental stimuli. uit.no

While the search results indicate that environmental factors influence flavonoid biosynthesis, including compounds like this compound, specific quantitative data tables detailing the precise impact of varying environmental stimuli solely on this compound levels were not extensively available. However, the general principles of environmental regulation of flavonoid pathways apply to this compound as a quercetin glycoside.

Table 1: Examples of Flavonoid Content Changes During Development

| Plant Species | Organ | Developmental Stage | Trend in Flavonoid Content (General) | Specific Compound Examples (if available) | Source |

| 'Honeycrisp' Apple | Fruit | Development | Content increases then plateaus; Concentration decreases | This compound, Caffeic acid, Avicularin | researchgate.netresearchgate.net |

| Cyclocarya paliurus | Leaves | Development | Content increases then decreases | Total flavonoids, Catechin derivatives | nih.govfrontiersin.org |

| Oil Palm | Exocarp | Development | Content increases then decreases | Flavonoids, Chalcones, Anthocyanins, Flavanols | nih.gov |

Table 2: Examples of Environmental Factors Influencing Flavonoid Biosynthesis

| Environmental Factor | Impact on Flavonoid Biosynthesis (General) | Specific Compound Examples (if available) | Regulatory Mechanisms (if available) | Source |

| Light (UV-B) | Induces flavonoid production | Flavonols | ROS scavenging, UV-B absorption | frontiersin.orgactascientific.com |

| Temperature | Can affect flavonoid levels | Phenolics | Varies with temperature and other factors | actascientific.compeerj.com |

| Water Availability (Drought) | Can increase secondary metabolite content | Flavonoids | Regulation of carbon allocation | mdpi.comresearchgate.net |

| Environmental Stress | Induces flavonoid production | Quercetin glycosides | Activation of transcription factors (e.g., MYC2, WRKY33) | frontiersin.orgnih.gov |

| Melatonin (Exogenous) | Promotes accumulation of certain flavonoids | This compound, Avicularin, Astragalin (B1665802), Morin | Likely hormonal signaling | researchgate.netfrontiersin.orgresearchgate.net |

In Vitro and Preclinical Investigations of Reynoutrin S Biological Activities

Antioxidant and Radical Scavenging Mechanisms of Reynoutrin

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. nih.govmdpi.comfrontiersin.orgmdpi.com this compound has demonstrated significant antioxidant and radical scavenging capabilities in various in vitro and preclinical settings.

Evaluation through Specific In Vitro Assays (e.g., ALP, DPPH, ABTS, ORAC)

The antioxidant and radical-scavenging activities of this compound have been evaluated using several standard in vitro assays. Studies involving flavonoids isolated from plants, including this compound, have utilized assays such as ALP, DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorption capacity) to assess their antioxidant potential. chemfaces.com The DPPH and ABTS assays are common spectrophotometric methods that measure the ability of a compound to scavenge free radicals, often resulting in a color change that can be quantified. mdpi.comnih.govresearchgate.netresearchgate.net The ORAC assay, based on the hydrogen atom transfer (HAT) mechanism, measures the capacity of antioxidants to protect against peroxyl radical-induced fluorescence decay. mdpi.com this compound has shown potent antioxidant activity, with a reported pEC₅₀ of 5.37 against fluorescein (B123965) oxidation, an indicator of its efficacy in scavenging peroxyl radicals in an ORAC-related assay. medchemexpress.com

Modulation of Reactive Oxygen Species (ROS) Levels and Oxidative Stress Pathways

Here is a summary of available in vitro antioxidant activity data for this compound:

| Assay | Metric | Value | Reference |

| Fluorescein oxidation (ORAC) | pEC₅₀ | 5.37 | medchemexpress.com |

Anti-inflammatory Modulatory Effects of this compound

Inflammation is a complex biological response involving the release of various cytokines and mediators. This compound has demonstrated anti-inflammatory properties in preclinical investigations.

Regulation of Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6)

Preclinical studies have shown that this compound can significantly inhibit the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov In a rat model of ischemic heart failure, this compound treatment suppressed the release of these inflammatory factors. researchgate.net In vitro studies in murine macrophages have also indicated that this compound can reduce the production of TNF-α and IL-6 by suppressing NF-κB signaling. vulcanchem.com

Interventions with Key Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

This compound's anti-inflammatory effects are mediated, at least in part, through its interaction with key signaling pathways involved in the inflammatory response. Evidence suggests that this compound inhibits the transcriptional activity of nuclear factor kappa-B (NF-κB). researchgate.net The NF-κB pathway plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.govfrontiersin.org By inhibiting NF-κB signaling, this compound can thus reduce the production of these inflammatory mediators. vulcanchem.com Other signaling pathways, such as MAPK (Mitogen-Activated Protein Kinases) and PI3K/AKT (Phosphatidylinositol 3-kinase/Akt), are also crucial in the regulation of inflammation and are modulated by various flavonoids. nih.govfrontiersin.orgnih.govdovepress.comresearchgate.net While direct detailed in vitro evidence linking this compound specifically to the modulation of MAPK or PI3K/AKT in the context of inflammation was not prominently featured in the provided snippets, the known mechanisms of related flavonoids suggest these pathways could also be involved in this compound's anti-inflammatory actions.

Antiviral Properties and Putative Mechanisms of this compound

This compound has shown potential as an antiviral agent. researchgate.netfrontiersin.orgresearchgate.net Investigations into its antiviral properties and underlying mechanisms are ongoing.

Studies have indicated that natural extracts containing this compound possess antiviral activity. For instance, an extract containing this compound demonstrated activity against the Hepatitis C Virus (HCV), suppressing the expression of the viral NS3 gene and inhibiting viral replication in a cell line. mdpi.com

The antiviral mechanisms of flavonoids, including compounds like this compound, are diverse and can involve targeting various stages of the viral life cycle. These mechanisms can include the inhibition of essential viral enzymes such as neuraminidase, DNA/RNA polymerases, and proteases. mdpi.com Flavonoids may also exert antiviral effects by modifying viral proteins or by blocking the binding of viruses to host cell receptors, thereby preventing viral entry. mdpi.comnih.gov While the specific detailed mechanisms by which this compound exerts its antiviral effects require further investigation, its presence in extracts with known antiviral activity and the established antiviral properties of other flavonoids suggest that it may act through one or more of these putative mechanisms.

In Vitro Activity against Specific Viruses (e.g., Hepatitis C Virus)

This compound has demonstrated potential antiviral properties in research settings. Herbs containing this compound are recognized for these potential effects, particularly against the Hepatitis C Virus (HCV) nih.gov. Studies involving extracts from Nymphaea alba L., which contain this compound, have shown anti-HCV activity. These extracts were observed to suppress HCV NS3 gene expression in transfected Huh-7 cell lines and inhibit the replication of viral genotype 1a mims.com. Furthermore, a synergistic effect for the inhibition of HCV replication was observed in a docking bioinformatics model when Nymphaea alba L. extract was combined with the conventional drug boceprevir (B1684563) mims.com.

Antimicrobial Activities of this compound

Investigations into the properties of this compound have indicated that this compound possesses both antibacterial and antifungal activities wikipedia.org. Extracts containing this compound have exhibited strong antimicrobial activity against tested microorganisms mims.com.

Antibacterial Efficacy and Potential Targets (e.g., S. aureus, S. typhi)

This compound has shown good antibacterial effects against specific bacterial strains, including Staphylococcus aureus and Salmonella typhi wikipedia.org. Research has also reported activity of this compound against Staphylococcus epidermidis and methicillin-resistant S. aureus wikipedia.org. This compound appears to be responsible for the antibacterial activity observed in certain plant fractions, such as those from Ocotea notata wikipedia.org. Studies evaluating the antibacterial activity against Staph. aureus and E. coli have provided data on inhibition zones, suggesting its efficacy against both Gram-positive and Gram-negative bacteria, although activity against E. coli was reported as much lower compared to Staph. aureus wikipedia.org.

| Bacterial Strain | Inhibition Zone (mm) (Example Data) | Source Plant |

|---|---|---|

| Staphylococcus aureus | 12 | Psidium guajava |

| Escherichia coli | 4 | Psidium guajava |

| Staphylococcus epidermidis | Activity reported | Ocotea notata |

| Methicillin-resistant S. aureus | Activity reported | Ocotea notata |

| Salmonella typhi | Good effects reported | Not specified |

Antifungal Efficacy against Specific Fungal Strains (e.g., A. niger, A. flavus)

This compound has demonstrated moderate inhibitory activity against certain fungal strains, including Aspergillus niger and Aspergillus flavus wikipedia.org. Other studies have also indicated that this compound shows activity against A. niger and A. flavus, although this activity was described as slightly lower wikipedia.org.

| Fungal Strain | Inhibitory Activity |

|---|---|

| Aspergillus niger | Moderate inhibition |

| Aspergillus flavus | Moderate inhibition |

Antiprotozoal Activity (e.g., Giardia lamblia, Entamoeba histolytica)

Information regarding the direct antiprotozoal activity of this compound against Giardia lamblia and Entamoeba histolytica was not found in the provided search results.

Cardioprotective Efficacy and Underlying Mechanisms of this compound

This compound has displayed promising potential in improving ischemic heart failure (IHF) in preclinical studies, particularly by targeting the protein S100A1 nih.gov.

Improvement of Ischemic Heart Failure (IHF) Parameters in Preclinical Rodent Models

Studies investigating the effects of this compound on IHF in rats have shown significant improvements in cardiac function researchgate.netmims.comwikipedia.orgresearchgate.netwikipedia.org. A rat heart failure model was established by permanently ligating the left anterior descending coronary artery (LAD) researchgate.netmims.comwikipedia.orgresearchgate.net. In these models, this compound treatment significantly improved abnormal cardiac function parameters that were negatively impacted by LAD ligation researchgate.netmims.com. These improvements included increases in Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS), and decreases in Left Ventricular End-Diastolic Diameter (LVEDD) and Left Ventricular End-Systolic Diameter (LVESD) researchgate.netmims.comresearchgate.net.

The underlying mechanisms for these cardioprotective effects involve the up-regulation of S100 calcium-binding protein A1 (S100A1) expression in myocardial tissue researchgate.netmims.comwikipedia.orgwikipedia.orgfrontiersin.org. Permanent LAD ligation resulted in a significant down-regulation of S100A1 expression, which was then significantly up-regulated by this compound treatment researchgate.netmims.comwikipedia.orgwikipedia.org. The mechanism of action of this compound in treating IHF involves this up-regulation of S100A1 expression researchgate.netmims.comwikipedia.orgwikipedia.org. This, in turn, leads to the inhibition of the expression of matrix metallopeptidase 2 (MMP2) and matrix metallopeptidase 9 (MMP9), as well as the transcriptional activity of nuclear factor kappa-B (p-p65) and transforming growth factor-β1 (TGF-β1) researchgate.netmims.comwikipedia.orgwikipedia.org. This compound treatment also suppressed the release of inflammatory factors, reduced oxidative stress, inhibited cardiomyocyte apoptosis, and attenuated myocardial fibrosis in rats with IHF researchgate.netmims.comwikipedia.orgwikipedia.org. When S100A1 was experimentally knocked down in myocardial tissue, the positive effects of this compound on cardiac function were significantly reversed, further highlighting the critical role of S100A1 in this compound's mechanism of action researchgate.netmims.comwikipedia.orgwikipedia.org.

| Parameter (Rat IHF Model) | Effect of LAD Ligation | Effect of this compound Treatment |

|---|---|---|

| LVEF | Decreased significantly | Increased significantly |

| LVFS | Decreased significantly | Increased significantly |

| LVEDD | Increased significantly | Decreased significantly |

| LVESD | Increased significantly | Decreased significantly |

| S100A1 expression | Down-regulated | Up-regulated |

| MMP2 expression | Increased | Down-regulated |

| MMP9 expression | Increased | Down-regulated |

| p-p65 expression | Increased | Down-regulated |

| TGF-β1 expression | Increased | Down-regulated |

| Inflammatory factors | Increased | Suppressed |

| Oxidative stress | Increased | Reduced |

| Cardiomyocyte apoptosis | Increased | Inhibited |

| Myocardial fibrosis | Increased | Attenuated |

Molecular Targets in Cardiac Pathophysiology (e.g., S100A1, MMP2, MMP9, p-p65, TGF-β1)

This compound has been investigated for its potential effects on molecular targets involved in cardiac pathophysiology, particularly in the context of ischemic heart failure (IHF). Studies in rat models of IHF induced by permanent left anterior descending coronary artery (LAD) ligation have shown that this compound can influence the expression levels of several key proteins. This compound treatment significantly up-regulated the expression of S100 calcium-binding protein A1 (S100A1) in myocardial tissue. researchgate.netnih.govnih.govresearchgate.netresearchgate.net Simultaneously, it down-regulated the expressions of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated (p-) p65, and transforming growth factor-β1 (TGF-β1). researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Further research indicated that the beneficial effects of this compound on cardiac function, inflammation, oxidative stress, cardiomyocyte apoptosis, and myocardial fibrosis were significantly reversed when S100A1 expression was knocked down in myocardial tissue. researchgate.netnih.govnih.govresearchgate.netresearchgate.net This suggests that the mechanism of action of this compound in improving IHF is closely related to its ability to up-regulate S100A1, which in turn inhibits the expression of MMPs and the transcriptional activity of nuclear factor kappa-B (NF-κB). researchgate.netnih.govnih.govresearchgate.net

Effects on Cardiomyocyte Apoptosis and Myocardial Fibrosis

Preclinical studies using rat models of ischemic heart failure have demonstrated that this compound treatment significantly inhibits cardiomyocyte apoptosis and attenuates myocardial fibrosis. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org In these models, permanent LAD ligation led to significant myocardial apoptosis and fibrosis. nih.gov this compound treatment effectively reduced the area of myocardial infarction, inhibited cardiomyocyte apoptosis, and improved myocardial fibrosis in rats with IHF. nih.govresearchgate.netfrontiersin.org These positive effects were observed alongside improvements in cardiac function, reduced inflammatory factors, and decreased oxidative stress. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org The inhibition of cardiomyocyte apoptosis and attenuation of myocardial fibrosis by this compound appear to be linked to its ability to up-regulate S100A1 expression and subsequently down-regulate targets such as MMP2, MMP9, p-p65, and TGF-β1. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Antineoplastic and Cytotoxic Research on this compound

In Vitro Inhibition of Cell Viability in Various Cancer Cell Lines (e.g., A549, SW-480, MCF7, MDA-MB-231, CRL-4010)

This compound has been investigated for its in vitro cytotoxic effects on various cancer cell lines. Studies have indicated that this compound can inhibit the viability of certain cancer cells. For instance, it has been shown to markedly inhibit cell viability in breast cancer cell lines such as MCF7 and MDA-MB-231. researchgate.netdergipark.org.trsobiad.com While specific data on A549, SW-480, and CRL-4010 cell lines in relation to this compound's direct cytotoxic effects were not extensively detailed in the provided context, research on related flavonoids like quercetin (B1663063) has shown effects on some of these lines, suggesting potential areas for further investigation with this compound. mdpi.comffhdj.com

Comparative Analysis of Effects on Cancer Cell Migration and Colony Formation

Comparative studies have examined the effects of this compound on cancer cell migration and colony formation, often in comparison to related compounds like quercetin. In studies involving breast cancer cell lines such as CRL-4010, MCF7, and MDA-MB-231, this compound did not show marked inhibitory activity on the migration and colony forming capabilities of CRL-4010 cells compared to control groups. researchgate.net Similarly, this compound did not significantly alter the colony forming and migration capabilities of MCF7 and MDA-MB-231 cells in these comparative analyses. researchgate.net In contrast, quercetin demonstrated significant interference with the migration and colony forming capabilities of CRL-4010 cells and showed significant inhibition in MDA-MB-231 and MCF7 cells. researchgate.net

Computational Prediction of Antitumor Pharmacophore Sites

Computational analyses, such as Petra/Osiris/Molinspiration (POM) analysis, have been employed to predict the potential biological activities and pharmacophore sites of this compound. POM analysis identified one antibacterial and two antitumor pharmacophore sites in this compound. researchgate.net These predicted pharmacophore sites are considered important for ligand-receptor interactions and can provide insights into the potential mechanisms by which this compound might exert antitumor effects. researchgate.net

Interactions with Enzymatic Targets

Molinspiration calculations regarding this compound have suggested its potential to interact with various enzymatic targets. These predictions indicate that this compound could be a candidate to interact with targets such as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. researchgate.net While these are computational predictions, they suggest a broad range of potential enzymatic interactions that warrant further experimental investigation. Additionally, studies exploring potential drug candidates against dengue viral protease have identified this compound as showing potential interaction and significant hydrophobic contact with active residues of the protease in both serotype 1 and serotype 4. semanticscholar.org Another computational study predicted Carbonyl reductase [NADPH] 1 (CBR1) as a potential target for this compound with a high probability score. arabjchem.org

Predicted Modulatory Activities on GPCR Ligands, Ion Channels, Kinases, Nuclear Receptors, Proteases

Preclinical and in vitro investigations have explored the potential of this compound to modulate the activity of various protein classes, including proteases and nuclear factors. While comprehensive data across all specified targets (GPCRs, Ion Channels, Kinases, Nuclear Receptors, Proteases) is still developing, existing research provides insights into its predicted interactions and observed effects in relevant biological contexts.

Studies investigating the antiviral potential of flavonoids, including this compound, have utilized computational approaches such as in silico docking to predict interactions with viral enzymes. This compound has shown potential interactions with the dengue virus (DENV) NS2/NS3 protease in such studies and was identified as a potential lead candidate for inhibiting viral replication of DENV serotypes 1 and 4. researchgate.netresearchgate.net

Furthermore, preclinical studies in a rat model of ischemic heart failure have provided evidence of this compound's influence on matrix metallopeptidases (MMPs), which are a type of protease involved in extracellular matrix remodeling. researchgate.netthermofisher.com In this model, this compound significantly down-regulated the expression of MMP2 and MMP9 in myocardial tissue. researchgate.netfrontiersin.org

Regarding nuclear receptors and related signaling pathways, preclinical research in the context of ischemic heart failure in rats indicated that this compound modulated the nuclear factor kappa-B (NF-κB) pathway. researchgate.netfrontiersin.org Specifically, this compound was observed to down-regulate the expression of phosphorylated p65 (p-p65) and inhibit the transcriptional activity of NF-κB in rat myocardial tissue. researchgate.netfrontiersin.org NF-κB is a critical nuclear factor involved in inflammatory responses and other cellular processes.

While direct predicted modulatory activities of this compound on specific GPCRs, Ion Channels, or Kinases were not prominently detailed in the reviewed preclinical and in vitro studies focusing on predicted modulation, the observed effects on pathways involving these protein classes in complex biological systems suggest potential indirect interactions or areas for future investigation. For instance, the study on ischemic heart failure mentions this compound's mechanism involving the up-regulation of S100A1, a calcium-binding protein, which in turn affects downstream targets. researchgate.netfrontiersin.org Calcium handling is intrinsically linked to ion channels. However, the primary reported effect here is on S100A1 expression, not direct ion channel modulation by this compound.

The following table summarizes the predicted and observed modulatory activities of this compound on the specified protein classes based on the available preclinical and in vitro data:

| Protein Class | Specific Target | Observed Modulatory Effect | Study Context | Source Indices |

| Protease | DENV NS2/NS3 Protease | Potential Interaction/Inhibition (predicted via in silico) | In silico (potential lead) | researchgate.netresearchgate.net |

| Protease | Matrix Metallopeptidase 2 (MMP2) | Down-regulation of expression | Preclinical (rat tissue) | researchgate.netfrontiersin.org |

| Protease | Matrix Metallopeptidase 9 (MMP9) | Down-regulation of expression | Preclinical (rat tissue) | researchgate.netfrontiersin.org |

| Nuclear Factor | Nuclear Factor kappa-B (NF-κB) pathway (via p-p65) | Inhibition of transcriptional activity/Down-regulation of p-p65 expression | Preclinical (rat tissue) | researchgate.netfrontiersin.org |

These findings highlight this compound's potential to influence key biological processes through modulation of proteases and nuclear factors, as indicated by preclinical and in vitro investigations.

Structural Modifications and Structure Activity Relationship Studies of Reynoutrin

Synthetic and Semi-synthetic Derivatives of Reynoutrin

The creation of synthetic and semi-synthetic derivatives of this compound allows for targeted modifications to its structure. These alterations can lead to compounds with improved potency, selectivity, or pharmacokinetic properties compared to the parent compound. Studies involving quercetin (B1663063) derivatives, structurally related to this compound, have shown that modifications can significantly impact biological activities, such as antiviral effects and interactions with specific proteins. nih.govsioc-journal.cnmdpi.com

Generation of Novel Glycoside and Methyl Derivatives

This compound itself is a glycoside, featuring a β-D-xylopyranoside attached to quercetin at the C-3 position. researchgate.netnaturalproducts.net The synthesis of novel glycoside and methyl derivatives involves altering the sugar moiety or introducing methyl groups at various positions on the flavonoid structure. While specific details on novel glycoside and methyl derivatives of this compound are not extensively detailed in the provided search results, research on other flavonoids, like isoetin (B191580) and quercetin, indicates that such modifications are a common strategy in flavonoid research to explore structure-activity relationships. researchgate.netsemanticscholar.org For example, studies on quercetin derivatives have explored modifications at the C3, C3', and C5 hydroxyl groups, demonstrating that such changes can influence antiviral activity. semanticscholar.org The attachment of glycosyl moieties at different positions or the use of different sugar units can significantly alter the compound's solubility, stability, and interaction with biological targets. researchgate.net

Impact of Structural Modifications on Biological Activities

Structural modifications to flavonoid compounds, including those related to this compound, have been shown to impact their biological activities. For instance, studies on quercetin derivatives have revealed that the presence or removal of hydroxyl groups at specific positions can affect bioactivity. nih.gov Acetoxylation of the sugar moiety in quercetin derivatives has been shown to abolish inhibitor action against certain enzymes. nih.gov Conversely, the introduction of large sugar substituents at certain positions might be tolerated or even influence activity. nih.gov Research on isorhamnetin (B1672294) derivatives (isorhamnetin is a methylated derivative of quercetin) also contributes to the understanding of how methylations impact activity. nih.govlipidmaps.orgnih.govmassbank.eu The number of hydroxyl groups on the B-ring of flavonoids, for example, has been linked to their antioxidant activity and interaction with proteins. acs.org These findings highlight the intricate relationship between structural features and the resulting biological effects, providing valuable insights for the rational design of this compound derivatives with enhanced or specific activities.

Computational Modeling and Molecular Docking Analyses

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are powerful tools used to complement experimental studies in understanding the behavior of this compound and its derivatives at the molecular level. researchgate.netscispace.comnih.govjscimedcentral.comirb.hropenaccessjournals.comnih.gov These techniques can provide insights into molecular stability, electronic properties, and interactions with target proteins.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand), such as this compound or its derivatives, within the binding site of a target macromolecule, typically a protein. researchgate.netresearchgate.netjscimedcentral.comirb.hropenaccessjournals.comnih.govjddtonline.info This method helps to understand the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the formation of a stable complex. jscimedcentral.com Molecular docking studies have been performed for this compound to evaluate its interaction with various enzymatic targets and proteins. researchgate.netresearchgate.net These simulations can predict binding energies and identify key amino acid residues involved in the interaction, providing insights into the potential mechanism of action and guiding the design of derivatives with improved binding characteristics. researchgate.netresearchgate.netjscimedcentral.comopenaccessjournals.comnih.gov For example, docking studies identified potential antibacterial and antitumor pharmacophore sites in this compound. researchgate.net

Pharmacophore Identification and Characterization

Pharmacophore identification involves defining the essential features of a molecule that are required for its biological activity. These features can include hydrogen bond donors or acceptors, hydrophobic centers, aromatic rings, and charged regions, arranged in a specific spatial orientation. researchgate.netresearchgate.netirb.hr Characterizing the pharmacophore of this compound helps to understand which parts of the molecule are critical for its interaction with biological targets and can inform the design of new compounds with similar or enhanced activity. Computational tools, such as Petra/Osiris/Molinspiration (POM) analysis, are used to identify pharmacophore sites and evaluate the impact of structural properties on biological activity. researchgate.netresearchgate.netirb.hr POM analysis has been applied to this compound, identifying potential pharmacophore sites related to antibacterial and antitumor activities. researchgate.netresearchgate.net This information is vital for establishing structure-activity relationships and guiding the synthesis of targeted derivatives.

Petra/Osiris/Molinspiration (POM) Analyses for Pharmacophore Sites

Petra/Osiris/Molinspiration (POM) analyses are computational tools used to predict the biological activities of molecules and identify pharmacophore sites. These analyses help to understand the relationship between steric and electrostatic properties and biological activity, which is important for ligand-receptor interactions researchgate.netresearchgate.net.

POM analysis of this compound has been conducted to identify potential pharmacophore sites and predict molecular properties relevant to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) researchgate.net. One study utilizing POM analysis identified one antibacterial and two antitumor pharmacophore sites within the structure of this compound researchgate.net. This suggests that specific regions within the this compound molecule possess the necessary steric and electrostatic features to interact with biological targets associated with antibacterial and antitumor activities researchgate.net.

POM analyses can also predict the biological activities of molecules and illustrate the relationships between steric/electrostatic properties and biological activity in the form of a pharmacophore site researchgate.netresearchgate.net. These sites are critical for the interaction between a ligand, such as this compound, and its biological receptor researchgate.netresearchgate.net.

Molinspiration calculations for this compound have indicated its potential to interact with various enzymatic targets, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors researchgate.net.

Future Directions in Reynoutrin Research

Emerging Research Avenues and Untapped Therapeutic Potential

Future research on Reynoutrin should aim to deepen the understanding of its fundamental mechanisms and explore its broader therapeutic applications.

Further Elucidation of Molecular Mechanisms and Signaling Pathways

While some studies have begun to unravel this compound's molecular targets, a more comprehensive understanding of its interactions with cellular components and signaling cascades is crucial. Research has indicated that this compound's mechanism of action in improving ischemic heart failure (IHF) involves the up-regulation of S100A1 expression, which in turn inhibits the expression of matrix metallopeptidases (MMPs) and the transcriptional activity of nuclear factor kappa-B (NF-κB). researchgate.netfrontiersin.orgnih.gov This suggests an involvement in inflammatory and remodeling pathways. Further studies are needed to fully elucidate the process by which this compound influences inflammation and remodeling after myocardial injury. nih.gov

Polyphenols, including flavonoids like this compound, are known to modulate several signaling pathways, such as PI3K/Akt, MAPK, STATT, and NF-κB pathways, which are involved in processes like tumor progression and immune evasion. researchgate.netresearchgate.netfrontiersin.org Future research could focus on specifically detailing how this compound interacts with these and other relevant pathways in various disease contexts. Understanding these intricate molecular interactions will provide valuable insights into its diverse biological effects.

Exploration of Novel Pharmacological Targets

Identifying additional pharmacological targets of this compound beyond those already implicated is a critical step in expanding its therapeutic utility. Computational analyses have predicted that this compound may interact with various enzymatic targets, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. researchgate.net These predictions suggest a broad range of potential targets that warrant experimental validation. Exploring these novel targets could reveal new therapeutic applications for this compound in areas such as neurological disorders, metabolic diseases, or other conditions where modulation of these enzymatic activities is relevant.

Investigation of Synergistic Effects with other Bioactive Compounds

Investigating the potential synergistic effects of this compound when combined with other bioactive compounds or conventional therapeutic agents is a promising area of research. Studies have shown that mixtures of different flavonoids or combinations of flavonoids with synthetic antiviral drugs can enhance antiviral effects. mdpi.comnih.gov For instance, a combination of Nymphaea alba L. extract, which contains this compound, with the conventional drug boceprevir (B1684563), displayed synergistic effects against Hepatitis C virus (HCV) replication in a docking bioinformatics model. mdpi.comnih.gov Exploring such combinations could lead to the development of more effective and potentially lower-dose therapeutic regimens, reducing the risk of side effects and overcoming drug resistance.

Methodological Advancements for Enhanced Research Rigor

Advancements in research methodologies are essential to facilitate more rigorous and comprehensive studies on this compound.

Development of Advanced Analytical Techniques for Comprehensive Profiling

Developing and applying advanced analytical techniques are crucial for the comprehensive profiling and quantification of this compound in various biological matrices and plant extracts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including UHPLC/QTOF-MS, are powerful tools for the identification and quantification of phytochemicals. tjnpr.orgmdpi.commdpi.com Further refinement of these methods, potentially incorporating higher resolution and sensitivity, could enable the detection and analysis of this compound and its metabolites at lower concentrations, providing a more complete picture of its pharmacokinetics and metabolism. tjnpr.orgcabidigitallibrary.org This is particularly important for understanding its bioavailability and distribution in vivo.

Improved Preclinical Models for Disease Mimicry and Mechanism Exploration

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (Tukey’s HSD) to compare differences between dose groups. Use software like GraphPad Prism for reproducibility .

Advanced Research Questions

Q. How can researchers evaluate this compound’s therapeutic effects on cardiac function in ischemic heart failure models?

- Methodology : Utilize rat models of ischemic heart failure (e.g., coronary artery ligation). Measure left ventricular ejection fraction (LVEF), LV end-diastolic diameter (LVEDD), and systolic function via echocardiography. Dose ranges of 10–50 mg/kg/day (oral) for 4 weeks showed significant improvements in LVEF (p<0.05) .

Q. What strategies address contradictory findings in this compound’s bioavailability across pharmacokinetic (PK) studies?

- Methodology : Standardize PK protocols using LC-MS/MS for plasma quantification. Account for solubility limitations (e.g., via nanoformulation) and interspecies variability. Compare results across rodent and non-rodent models to identify confounding factors .

Q. How can researchers investigate synergistic effects between this compound and other flavonoids (e.g., quercetin or myricitrin)?

- Methodology : Perform combination index (CI) analysis using isobolograms. Test fixed-ratio mixtures in antioxidant or anti-inflammatory assays (e.g., LPS-induced RAW 264.7 cells). Synergy is indicated at CI <1.0 .

Q. How to validate this compound’s mechanism of action in S100A1-mediated cardiac pathways?

- Methodology : Use siRNA knockdown or CRISPR-Cas9 to silence S100A1 in cardiomyocytes. Assess this compound’s effects on calcium handling (via Fura-2AM imaging) and protein expression (Western blot). A 2021 study showed this compound upregulated S100A1 by 40% in ischemic hearts .

Q. What proteomic or transcriptomic approaches identify this compound’s molecular targets?

Q. How to ensure reproducibility in this compound pharmacokinetic studies across laboratories?

- Methodology : Adopt NIH preclinical guidelines, including detailed reporting of animal strain, dosing regimen, and analytical conditions. Share raw data and protocols via repositories like Zenodo. Use certified reference materials for calibration .

Data Contradiction and Resolution

Q. How to resolve discrepancies in this compound’s reported antioxidant potency across studies?

Q. Why do some studies report negligible in vivo efficacy despite strong in vitro activity?

- Methodology : Investigate bioavailability limitations via PK/PD modeling. Use deuterated this compound to track metabolite formation. A 2021 study attributed efficacy differences to poor intestinal absorption (oral bioavailability <15%) .

Tables for Key Findings

| Parameter | Value/Outcome | Study Reference |

|---|---|---|

| Melting Point | 201–203°C | |

| Exact Mass | 434.0849 Da | |

| LVEF Improvement (50 mg/kg) | 45.2% → 58.6% (p<0.01) | |

| DPPH IC₅₀ | 18.3 ± 1.2 μM (methanol) | |

| Bioavailability (oral) | 12–15% (rat) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.